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The isolation of viable plant protoplasts is a cornerstone of plant biotechnology, enabling a wide

range of applications from genetic transformation and somatic hybridization to single-cell

analysis. The enzymatic digestion of the plant cell wall is the most critical step in this process,

and the choice of enzymes is paramount to success. This guide provides an objective

comparison of two commonly used enzyme preparations, Driselase and Cellulase Onozuka,

for the isolation of plant protoplasts, supported by experimental data and detailed protocols.

Enzyme Composition and Activity
Driselase is a complex enzyme mixture derived from Basidiomycetes sp. containing a broad

spectrum of cell wall degrading activities, including cellulase, hemicellulase, pectinase, and

xylanase.[1][2][3] This multi-enzyme composition allows Driselase to break down the various

polysaccharide components of the plant cell wall simultaneously.

Cellulase Onozuka, derived from Trichoderma viride, is primarily a cellulase, with potent activity

against the β-1,4-glucan linkages in cellulose.[4][5] While its main activity is cellulolytic, it also

contains some hemicellulase and pectinase activities.[4][5] It is often used in combination with

Macerozyme, which is rich in pectinase and hemicellulase, to achieve complete cell wall

digestion.[4][6]
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Performance Comparison: Protoplast Yield and
Viability
The efficiency of protoplast isolation is highly dependent on the plant species, tissue type, and

the specific combination and concentration of enzymes used. While a single, universally

optimal enzyme solution does not exist, the following tables summarize reported protoplast

yields using Driselase and Cellulase Onozuka from various studies.

Table 1: Protoplast Yield with Driselase-Containing Enzyme Cocktails
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Plant Species Tissue Source
Enzyme
Combination

Protoplast
Yield
(protoplasts/g
FW)

Reference

Stevia

rebaudiana
Leaves

2% Cellulase R-

10, 1.5%

Macerozyme R-

10, 0.2%

Driselase, 0.1%

Pectolyase Y-23

Not specified [3]

Alstroemeria

Friable

embryogenic

callus

4% Cellulase,

0.5% Driselase,

0.2%

Macerozyme

Not specified [7]

Phellodendron

amurense
Callus

1% Cellulase

Onozuka R-10,

1% Driselase

5.5 x 10⁵ [8]

Glycine max

(Soybean)
Hypocotyl

0.5% Driselase,

0.02%

Macerozyme,

0.1% BSA, with

varying Cellulase

Up to 8.81 x 10⁶ [9]

Fusarium

verticillioides

(fungus)

Germinated

conidia

12.5 mg/ml

Driselase, 10

mg/ml lysing

enzyme

Not specified [10]

Table 2: Protoplast Yield with Cellulase Onozuka-Containing Enzyme Cocktails
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Plant Species Tissue Source
Enzyme
Combination

Protoplast
Yield
(protoplasts/g
FW)

Reference

Camellia

sinensis (Tea)
Leaves

3% Cellulase R-

10, 0.3%

Macerozyme R-

10

~10⁷ [1]

Brassica napus

(Rapeseed)
Leaves

1.5% Cellulase

Onozuka R-10,

0.6%

Macerozyme R-

10

Not specified [11]

Brassica

oleracea

(Cabbage)

Leaves

0.5% Cellulase

Onozuka RS,

0.1%

Macerozyme R-

10

2.38 to 4.63 x

10⁶
[12]

Arabidopsis

thaliana
Roots

2.0-2.5%

Cellulase

Onozuka R-10

1.5-3 x 10⁷ [13]

Musa acuminata

(Banana)

Embryogenic cell

suspensions

1% Cellulase

"Onozuka" R-10,

1% Macerozyme

R-10

~3 x 10⁶ [14]

Dictyopteris

pacifica &

Scytosiphon

lomentaria

(Brown Algae)

Cultured

samples

1% Cellulase

Onozuka RS, 4

U/mL Alginate

lyase

4.83 x 10⁶ &

74.64 x 10⁶
[15]

Key Observations:
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Synergy: Both Driselase and Cellulase Onozuka are often used in combination with other

enzymes, particularly pectinases like Macerozyme or Pectolyase, to achieve efficient cell

wall degradation.[3][4][7]

Species Dependency: The optimal enzyme and concentration vary significantly between

plant species. For example, a study on brown algae found that the inclusion of Driselase did

not significantly affect protoplast yield, whereas Cellulase Onozuka RS was effective.[15] In

contrast, for some woody plants and callus cultures, Driselase is a key component of the

enzyme cocktail.[7][8]

Concentration is Crucial: The concentration of each enzyme must be carefully optimized. For

instance, in tea protoplast isolation, increasing Cellulase R-10 concentration to 3%

significantly increased yield, while higher concentrations of Macerozyme R-10 had a

negative effect.[1]

Experimental Protocols
The following are generalized protocols for plant protoplast isolation using either Driselase or

Cellulase Onozuka. Researchers should optimize the enzyme concentrations, incubation time,

and osmoticum concentration for their specific plant material.

General Protoplast Isolation Workflow
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A generalized workflow for plant protoplast isolation.

Protocol 1: Driselase-Based Enzyme Solution
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Plant Material: Use young, healthy, and fully expanded leaves or actively growing cell

suspension cultures.

Pre-treatment:

Sterilize the plant material (e.g., with 70% ethanol and a dilute bleach solution).

For leaves, gently remove the lower epidermis (peeling) or finely slice the tissue.

Incubate the tissue in a plasmolysis solution (e.g., 0.5 M mannitol) for 30-60 minutes.

Enzyme Solution Preparation:

Prepare an enzyme solution containing:

1.0 - 2.0% (w/v) Driselase

0.5 - 1.0% (w/v) Macerozyme R-10 (optional, but recommended)

0.4 - 0.6 M Mannitol (as osmotic stabilizer)

MES buffer (pH 5.5 - 5.8)

Filter-sterilize the enzyme solution.

Digestion:

Remove the plasmolysis solution and add the enzyme solution.

Incubate in the dark at 25-30°C with gentle shaking (30-50 rpm) for 4-16 hours. Monitor

the release of protoplasts periodically under a microscope.

Purification:

Gently filter the digest through a series of nylon meshes (e.g., 100 µm followed by 40 µm)

to remove undigested debris.

Centrifuge the filtrate at a low speed (e.g., 100 x g for 5 minutes) to pellet the protoplasts.
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Wash the protoplasts by resuspending the pellet in a washing solution (e.g., W5 solution)

and centrifuging again. Repeat this step twice.

For higher purity, protoplasts can be purified on a sucrose or Percoll density gradient.

Viability and Yield Assessment:

Resuspend the final protoplast pellet in a known volume of culture medium.

Determine protoplast viability using fluorescein diacetate (FDA) staining.

Calculate the protoplast yield using a hemocytometer.

Protocol 2: Cellulase Onozuka-Based Enzyme Solution
Plant Material and Pre-treatment: Follow steps 1 and 2 from Protocol 1.

Enzyme Solution Preparation:

Prepare an enzyme solution containing:

1.0 - 3.0% (w/v) Cellulase Onozuka R-10 or RS

0.5 - 1.5% (w/v) Macerozyme R-10

0.4 - 0.6 M Mannitol (as osmotic stabilizer)

MES buffer (pH 5.5 - 5.8)

Filter-sterilize the enzyme solution.

Digestion, Purification, and Assessment: Follow steps 4, 5, and 6 from Protocol 1.

Signaling Pathways and Cell Wall Integrity
The enzymatic removal of the cell wall is a significant stress event for the plant cell, triggering

cell wall integrity (CWI) signaling pathways.[16] This response is initiated by the perception of

cell wall damage, likely through cell surface receptors that monitor the state of the cell wall.[16]
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Cell wall integrity signaling during enzymatic protoplast isolation.

Upon enzymatic digestion, damage-associated molecular patterns (DAMPs) are released from

the cell wall, which are perceived by receptor-like kinases (RLKs) on the plasma membrane.

[16] This perception triggers a downstream signaling cascade involving reactive oxygen

species (ROS) production and calcium ion influx, leading to transcriptional reprogramming.[17]

This can result in the activation of defense genes and the initiation of cell wall regeneration.[17]

However, excessive stress from enzymatic treatment can also lead to programmed cell death,
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reducing protoplast viability. Therefore, minimizing the incubation time and using the lowest

effective enzyme concentration is crucial.

Conclusion and Recommendations
Both Driselase and Cellulase Onozuka are effective enzyme preparations for the isolation of

plant protoplasts. The choice between them, or their use in combination, is highly dependent on

the specific plant species and tissue being used.

Driselase is a good starting point for many plant species, especially those with complex cell

walls, due to its broad spectrum of enzymatic activities. Its "all-in-one" nature can simplify the

initial optimization of enzyme cocktails.

Cellulase Onozuka, particularly when combined with Macerozyme, offers a more defined and

titratable system. This allows for more precise optimization of cellulase and pectinase

activities, which can be beneficial for sensitive tissues or for maximizing protoplast viability.

For optimal results, it is recommended to:

Conduct a literature review for protocols established for the specific plant species or a

closely related one.

Empirically test a range of concentrations for both Driselase and Cellulase Onozuka (in

combination with a pectinase).

Optimize incubation time to maximize protoplast release while minimizing damage.

Carefully control osmotic conditions throughout the isolation and washing steps to maintain

protoplast integrity.

By systematically approaching the optimization of the enzymatic digestion step, researchers

can significantly improve the yield and viability of plant protoplasts, paving the way for

successful downstream applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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